3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid, also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid, is a synthetic compound characterized by its complex structure. It has a molecular formula of C25H21Cl2NO4 and a molecular weight of approximately 470.35 g/mol. The compound features a fluorenyl group, methoxycarbonyl functionality, and a dichlorophenyl moiety, which collectively contribute to its unique chemical properties and potential biological activities .
These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives for specific applications.
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid typically involves several steps:
These synthetic routes require careful optimization to achieve high yields and purity .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid has potential applications in various fields:
Interaction studies involving this compound could focus on its binding affinity with various biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. Techniques such as surface plasmon resonance or fluorescence resonance energy transfer might be employed to study these interactions quantitatively.
Several compounds share structural similarities with 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid | 268734-29-8 | Similar structure but with a single chlorine substituent |
| (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3,4-dichlorophenyl)butanoic acid | 270063-52-0 | Contains a different chlorophenyl substitution pattern |
| Fmoc-(R)-3-amino-4-(2,4-dichlorophenyl)butyric acid | 7009783 | A derivative used in peptide synthesis |
The uniqueness of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2,4-dichlorophenyl)butanoic acid lies in its specific combination of functional groups and stereochemistry. This configuration may impart distinct biological properties compared to its analogs, highlighting its potential as a specialized building block in pharmaceutical development.
The compound features a four-carbon backbone with three functional domains:
This arrangement creates a chiral center at the β-carbon, with the (S)-configuration being biologically relevant for peptide applications.
| Property | Value |
|---|---|
| IUPAC Name | (3S)-4-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
| Molecular Formula | C₂₅H₂₁Cl₂NO₄ |
| Molecular Weight | 470.34 g/mol |
| CAS Registry Number | 270063-49-5 |
| Chiral Center Configuration | S |
The systematic naming follows IUPAC rules prioritizing the longest carbon chain containing the carboxylic acid. Numbering begins at the carboxyl group, making the amine-bearing carbon position 3.
Crystallographic studies reveal the (S)-configuration induces a bent conformation that: